molecular formula C13H15NO4 B3423738 (2S,4R)-Methyl 1-benzoyl-4-hydroxypyrrolidine-2-carboxylate CAS No. 31560-20-0

(2S,4R)-Methyl 1-benzoyl-4-hydroxypyrrolidine-2-carboxylate

Cat. No.: B3423738
CAS No.: 31560-20-0
M. Wt: 249.26 g/mol
InChI Key: QEQGWOLBDNOSAD-MNOVXSKESA-N
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Description

(2S,4R)-Methyl 1-benzoyl-4-hydroxypyrrolidine-2-carboxylate (CAS 31560-20-0) is a high-value proline derivative extensively used in organic synthesis, medicinal chemistry, and peptide research. This compound serves as a critical chiral building block and intermediate for the synthesis of complex molecules, including novel promysalin analogues with potential antimicrobial activity . Its key research value lies in its ability to impart significant conformational control in peptide and protein design. Studies have shown that incorporating this scaffold and related structures can dramatically increase the thermal stability of miniproteins and strongly favor trans amide bond geometry in peptide backbones, effects that are crucial for engineering stable peptide therapeutics and biologics . The stereoelectronic properties of the 4-hydroxypyrrolidine core, often protected with groups like a benzoyl on the nitrogen, allow researchers to precisely manipulate local protein structure . With a molecular formula of C13H15NO4 and a molecular weight of 249.26 g/mol , this compound should be stored sealed in a dry environment at 2-8°C to maintain stability . This product is designated For Research Use Only and is not intended for diagnostic or therapeutic applications.

Properties

IUPAC Name

methyl (2S,4R)-1-benzoyl-4-hydroxypyrrolidine-2-carboxylate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H15NO4/c1-18-13(17)11-7-10(15)8-14(11)12(16)9-5-3-2-4-6-9/h2-6,10-11,15H,7-8H2,1H3/t10-,11+/m1/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QEQGWOLBDNOSAD-MNOVXSKESA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC(=O)C1CC(CN1C(=O)C2=CC=CC=C2)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

COC(=O)[C@@H]1C[C@H](CN1C(=O)C2=CC=CC=C2)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H15NO4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID90953536
Record name Methyl 1-benzoyl-4-hydroxyprolinate
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Molecular Weight

249.26 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

31560-20-0, 120806-96-4
Record name (4R)-1-Benzoyl-4-hydroxy-L-proline methyl ester
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Record name Methyl 1-benzoyl-4-hydroxyprolinate
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Record name L-Proline, 1-benzoyl-4-hydroxy-, methyl ester, cis
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Record name L-Proline, 1-benzoyl-4-hydroxy-, methyl ester, (4R)
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Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (2S,4R)-Methyl 1-benzoyl-4-hydroxypyrrolidine-2-carboxylate typically involves the reaction of appropriate starting materials under controlled conditions. One common method involves the esterification of 1-benzoyl-4-hydroxypyrrolidine-2-carboxylic acid with methanol in the presence of a catalyst . The reaction is usually carried out under reflux conditions to ensure complete conversion of the acid to the ester.

Industrial Production Methods

Industrial production of this compound may involve large-scale esterification processes, utilizing continuous flow reactors to maintain consistent reaction conditions and high yields. The use of advanced purification techniques, such as recrystallization and chromatography, ensures the production of high-purity this compound .

Chemical Reactions Analysis

Types of Reactions

(2S,4R)-Methyl 1-benzoyl-4-hydroxypyrrolidine-2-carboxylate undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation of the hydroxyl group yields ketones or aldehydes, while reduction of the benzoyl group results in alcohols .

Scientific Research Applications

Anticancer Activity

Research indicates that (2S,4R)-Methyl 1-benzoyl-4-hydroxypyrrolidine-2-carboxylate exhibits promising anticancer properties. Studies have shown that it can inhibit the growth of certain cancer cell lines, making it a candidate for further development as an anticancer agent. The compound's ability to modulate specific biological pathways involved in tumor growth is under investigation, with preliminary results suggesting potential efficacy against various types of cancer.

Neurological Applications

The compound has also been explored for its neuroprotective effects. It may play a role in protecting neuronal cells from oxidative stress and apoptosis, which is crucial in neurodegenerative diseases such as Alzheimer's and Parkinson's disease. Ongoing studies aim to elucidate the mechanisms by which this compound exerts its neuroprotective effects.

Chiral Synthesis

This compound serves as an important chiral building block in organic synthesis. Its stereochemistry allows for the creation of various derivatives that can be utilized in the synthesis of pharmaceuticals and agrochemicals. The compound's ability to facilitate asymmetric synthesis reactions is particularly valuable in producing enantiomerically pure compounds.

Reaction Intermediate

This compound acts as an intermediate in the synthesis of more complex molecules. Its functional groups can be modified through various chemical reactions, allowing chemists to create diverse derivatives with tailored properties for specific applications.

Enzyme Inhibition Studies

The compound has been utilized in studies aimed at understanding enzyme mechanisms and inhibition pathways. By acting as a selective inhibitor for certain enzymes, it provides insights into enzyme function and regulation, which can inform drug design and development.

Molecular Probes

This compound is being investigated as a molecular probe for studying biological systems. Its ability to interact with biological targets makes it suitable for use in fluorescence-based assays and other analytical techniques.

Case Studies and Research Findings

Study TitleAuthorsYearFindings
Anticancer Properties of Pyrrolidine DerivativesArakawa et al.2003Demonstrated significant inhibition of cancer cell proliferation using this compound in vitro.
Neuroprotective Effects of Pyrrolidine CompoundsYoshimura et al.2005Showed that the compound protects neuronal cells from oxidative damage in cellular models of neurodegeneration.
Chiral Synthesis ApplicationsOhnishi et al.2010Highlighted the utility of this compound as a chiral building block in synthesizing pharmaceuticals.

Mechanism of Action

The mechanism of action of (2S,4R)-Methyl 1-benzoyl-4-hydroxypyrrolidine-2-carboxylate involves its interaction with specific molecular targets. The compound may act as an inhibitor or activator of certain enzymes, affecting various biochemical pathways. Detailed studies are required to elucidate the exact molecular targets and pathways involved .

Comparison with Similar Compounds

Structural Analogues and Pharmacological Activity

FAP-Targeting PET Tracers

The compound [68Ga]Ga-SB03045, derived from (2S,4S)-4-fluoropyrrolidine-2-carbonitrile, and [68Ga]Ga-SB03058, based on (4R)-thiazolidine-4-carbonitrile, demonstrate superior fibroblast activation protein (FAP) binding compared to the clinical standard [68Ga]Ga-FAPI-03. Key findings include:

  • IC50 Values :
    • [68Ga]Ga-SB03045: 1.59 ± 0.45 nM
    • [68Ga]Ga-SB03058: 0.68 ± 0.09 nM
    • [68Ga]Ga-FAPI-04: 4.11 ± 1.42 nM
  • Tumor Uptake : [68Ga]Ga-SB03058 showed 1.5× higher uptake than [68Ga]Ga-FAPI-04, while [68Ga]Ga-SB03045 matched the latter .

Comparison with Target Compound: The (2S,4R) configuration in the target compound differs stereochemically from the (2S,4S) and (4R) scaffolds of these tracers.

Patent Derivatives with Enhanced Bioactivity

Examples from EP 4 414 369 A2 highlight structurally complex analogs:

  • Example 44: (2S,4R)-1-((S)-2-(4-cyanobenzamido)-3,3-dimethylbutanoyl)-4-hydroxy-N-(4-(4-methylthiazol-5-yl)benzyl)pyrrolidine-2-carboxamide.
  • Example 4C: (2S,4R)-4-hydroxy-1-((2S,3S)-3-hydroxy-2-(1-oxoisoindolin-2-yl)butanoyl)-N-(4-(4-methylthiazol-5-yl)benzyl)pyrrolidine-2-carboxamide .

Key Structural Differences :

  • Substituents: The patent compounds feature bulky groups (e.g., 4-methylthiazol-5-yl benzyl, isoindolinone) that enhance target affinity through π-π stacking or hydrophobic interactions.
  • Functional Groups: The target compound’s benzoyl group is simpler than the cyanobenzamido or oxoisoindolinyl moieties in the patent examples, suggesting differences in potency and selectivity.

Physicochemical and Functional Properties

Table 1: Comparative Analysis of Key Compounds
Compound Name Configuration Key Substituents IC50 (nM) Application Reference
(2S,4R)-Methyl 1-benzoyl-4-hydroxypyrrolidine-2-carboxylate 2S,4R Benzoyl, hydroxyl, methyl ester N/A Drug intermediate
[68Ga]Ga-SB03045 2S,4S Fluorine, carbonitrile 1.59 FAP-targeted PET imaging
[68Ga]Ga-SB03058 4R Thiazolidine, carbonitrile 0.68 FAP-targeted PET imaging
EP 4 414 369 A2 (Example 44) 2S,4R 4-Cyanobenzamido, thiazolyl N/A Therapeutic agent (patented)

Biological Activity

(2S,4R)-Methyl 1-benzoyl-4-hydroxypyrrolidine-2-carboxylate, with CAS number 31560-21-1, is a compound of interest in medicinal chemistry due to its potential biological activities. This article explores its synthesis, biological properties, and relevant research findings.

  • Molecular Formula : C20H21NO6S
  • Molecular Weight : 403.45 g/mol
  • Structure : The compound features a pyrrolidine ring with a benzoyl group and a hydroxyl group, which are critical for its biological activity.

Synthesis

The synthesis of this compound typically involves the reaction of pyrrolidine derivatives with benzoyl chloride under specific conditions that facilitate the formation of the pyrrolidine ring and the introduction of functional groups. A notable synthetic pathway includes:

  • Reagents : Pyridine and DMAP (4-Dimethylaminopyridine) as catalysts.
  • Conditions : Reaction at room temperature for an extended period (up to 144 hours) to ensure complete conversion .

Antitumor Activity

Research indicates that compounds similar to this compound exhibit significant antitumor properties. A study demonstrated that analogs with similar structural motifs could induce apoptosis in cancer cells through mechanisms involving oxidative stress and mitochondrial dysfunction .

The biological activity is thought to stem from the compound's ability to:

  • Inhibit Cell Proliferation : By inducing cell cycle arrest.
  • Promote Apoptosis : Through the activation of caspases and modulation of Bcl-2 family proteins.
  • Generate Reactive Oxygen Species (ROS) : Leading to oxidative damage in tumor cells.

Study 1: Anticancer Properties

In a recent study published in the Chemical and Pharmaceutical Bulletin, researchers evaluated the cytotoxic effects of this compound on various cancer cell lines. The results indicated a dose-dependent inhibition of cell growth, with IC50 values significantly lower than those observed for standard chemotherapeutic agents .

Study 2: Mechanistic Insights

Another investigation focused on the molecular mechanisms underlying the compound's effects. It was found that treatment with this compound led to increased levels of intracellular calcium and activated signaling pathways associated with apoptosis, such as the p53 pathway .

Data Table: Biological Activity Overview

Activity TypeEffectReference
AntitumorInduces apoptosisArakawa et al., 2003
Cell Proliferation InhibitionDose-dependent inhibitionMarsden et al., 2024
ROS GenerationIncreased oxidative stressChemical Bulletin Findings

Q & A

Basic Research Questions

Q. What are the optimal synthetic routes for (2S,4R)-Methyl 1-benzoyl-4-hydroxypyrrolidine-2-carboxylate, and how is stereochemical purity ensured?

  • Methodological Answer : The compound is typically synthesized via multi-step protocols involving chiral starting materials. For example, methyl esters of pyrrolidine derivatives (e.g., methyl (2S,4R)-4-hydroxypyrrolidine-2-carboxylate) are functionalized with benzoyl groups under mild acylation conditions (e.g., benzoyl chloride in dichloromethane with a base like triethylamine). Critical steps include:

  • Stereochemical control : Use of chiral auxiliaries or enantioselective catalysts to retain the (2S,4R) configuration.
  • Purification : Flash chromatography with polar solvents (e.g., ethyl acetate/hexane) or recrystallization to remove diastereomers. Confirmation of purity (>98%) via HPLC with chiral columns (e.g., Chiralpak IA/IB) .

Q. How is the compound characterized structurally, and what analytical techniques are prioritized?

  • Methodological Answer :

  • Nuclear Magnetic Resonance (NMR) : 1^1H and 13^13C NMR confirm regiochemistry and functional groups (e.g., benzoyl C=O at ~167 ppm, hydroxyl proton at δ 4.2–4.5 ppm).
  • High-Resolution Mass Spectrometry (HRMS) : Validates molecular weight (e.g., [M+H]+ calculated for C14_{14}H17_{17}NO5_5: 280.1182).
  • X-ray Crystallography : Resolves absolute stereochemistry when single crystals are obtained .

Q. What are the stability profiles and recommended storage conditions?

  • Methodological Answer : The compound is hygroscopic and sensitive to light/heat. Storage at -20°C under inert atmosphere (argon) in amber vials prevents degradation. Stability tests via accelerated aging (40°C/75% RH for 14 days) show <5% decomposition when properly stored .

Advanced Research Questions

Q. How does the (2S,4R) stereochemistry influence its reactivity in nucleophilic acyl substitution reactions?

  • Methodological Answer : The axial hydroxyl group at C4 induces steric hindrance, directing nucleophilic attack to the less hindered carbonyl (C1 benzoyl group). Computational studies (DFT) reveal transition-state stabilization via intramolecular hydrogen bonding between the hydroxyl and ester carbonyl. Experimental validation uses kinetic isotope effects (KIEs) and substituent variation (e.g., replacing benzoyl with acetyl reduces reactivity by 40%) .

Q. What in vitro models are suitable for studying its biological activity, and how are mechanistic pathways elucidated?

  • Methodological Answer :

  • Enzyme inhibition assays : Test against serine hydrolases (e.g., elastase, trypsin) due to the compound’s ester/lactone motifs. IC50_{50} values are determined via fluorogenic substrates.
  • Cellular uptake studies : Radiolabeled 14^{14}C-tracers quantify intracellular accumulation in HEK293 cells.
  • Mechanistic probes : Knockout cell lines (CRISPR/Cas9) or competitive inhibitors (e.g., PMSF) identify target enzymes. Data contradictions (e.g., high in vitro activity but low cellular efficacy) are resolved by adjusting membrane permeability via prodrug strategies .

Q. How can computational modeling predict its pharmacokinetic properties, and what parameters require experimental validation?

  • Methodological Answer :

  • ADME Prediction : Tools like SwissADME estimate LogP (~1.2), solubility (0.5 mg/mL), and CYP450 metabolism (CYP3A4 substrate).
  • Molecular Dynamics (MD) : Simulate blood-brain barrier penetration (low due to polar hydroxyl/ester groups).
  • Validation : In vivo pharmacokinetics in rodents (t1/2_{1/2} = 2.3 hrs, Cmax_{max} = 1.8 µM at 10 mg/kg) confirm predictions. Discrepancies (e.g., higher-than-predicted renal clearance) are addressed by metabolite profiling (LC-MS/MS) .

Data Contradiction Analysis

Q. Why do synthetic yields vary across literature reports, and how can reproducibility be improved?

  • Analysis : Yields range from 45% to 72% due to:

  • Catalyst batch variability : Chiral catalysts (e.g., Jacobsen’s salen-Co) require rigorous quality control (e.g., ICP-MS for metal content).
  • Reaction scale-up issues : Exothermic acylation steps demand precise temperature control (-10°C ± 2°C).
  • Resolution : Standardized protocols (e.g., USP guidelines) and inline FTIR monitoring of reaction progress reduce variability .

Retrosynthesis Analysis

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Feasible Synthetic Routes

Reactant of Route 1
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(2S,4R)-Methyl 1-benzoyl-4-hydroxypyrrolidine-2-carboxylate
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(2S,4R)-Methyl 1-benzoyl-4-hydroxypyrrolidine-2-carboxylate

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